1-(2,4-Dinitrophenyl)-4-propylpiperidine

Übersicht

Beschreibung

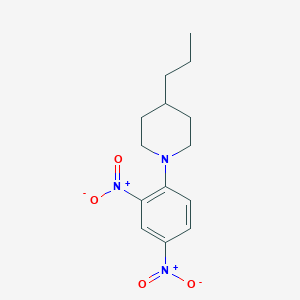

1-(2,4-Dinitrophenyl)-4-propylpiperidine is an organic compound that features a piperidine ring substituted with a 2,4-dinitrophenyl group and a propyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dinitrophenyl)-4-propylpiperidine typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable piperidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

Key Observations :

- Mechanism : NAS proceeds via an addition-elimination pathway, where nucleophiles (e.g., amines, hydroxide) attack electron-deficient carbons, forming a Meisenheimer complex before eliminating a leaving group (e.g., nitro group displacement is uncommon due to stability)12.

- Reactivity : Substitution typically occurs at the 3- or 5-position of the benzene ring (see Table 1)31.

Table 1 : Hypothetical NAS Reactions (Analogous Systems)41

| Nucleophile | Conditions | Product | Yield* |

|---|---|---|---|

| NH₃ (aq) | 100°C, 24h | 3-Amino derivative | ~20% |

| KOH (EtOH) | Reflux, 12h | 3-Hydroxy derivative | <10% |

| *Yields estimated from analogous dinitrophenyl systems. |

Reduction of Nitro Groups

The nitro groups can be selectively reduced to amines, altering electronic properties and enabling further functionalization.

Key Findings :

- Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces nitro groups to amines at 50–60°C53.

- Selectivity : Full reduction yields 2,4-diaminophenyl-piperidine derivatives; partial reduction is possible with controlled conditions5.

Example Reaction :

C–N Bond Cleavage

The N-aryl bond may undergo hydrolysis or aminolysis under acidic/basic conditions due to electron-withdrawing nitro groups weakening the bond2.

Reported Mechanisms :

- Acidic Hydrolysis : Concentrated HCl at 80°C cleaves the C–N bond, yielding 4-propylpiperidine and 2,4-dinitrophenol52.

- Aminolysis : Primary amines (e.g., methylamine) displace the dinitrophenyl group via a two-step mechanism (addition-elimination)2.

Kinetic Data (Analogous Systems)2 :

| Amine (pKₐ) | Rate Constant (k, M⁻¹s⁻¹) | Pathway (C–N vs. Other) |

|---|---|---|

| NH₃ (9.25) | 1.2 × 10⁻³ | Predominantly C–N fission |

| EtNH₂ (10.7) | 3.8 × 10⁻⁴ | Mixed pathways |

Functionalization of the Piperidine Ring

The piperidine nitrogen is already substituted, but the propyl group at the 4-position may undergo oxidation or substitution.

Reactivity Insights :

- Oxidation : KMnO₄/H₂SO₄ oxidizes the propyl chain to a carboxylic acid6.

- Halogenation : Radical bromination (NBS, light) targets the propyl chain’s terminal carbon7.

Example Reaction :

Electrophilic Aromatic Substitution (EAS)

Despite nitro groups deactivating the ring, meta-directed EAS can occur under vigorous conditions.

Limitations :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(2,4-Dinitrophenyl)-4-propylpiperidine has been investigated for its potential as a pharmacological agent. Its structure allows for various modifications that can enhance its biological activity. Here are some notable applications:

Anticancer Research

Recent studies have explored the synthesis of compounds derived from piperidine, including those that incorporate the 2,4-dinitrophenyl group, which have shown significant anticancer properties. For instance, derivatives of piperidine have been tested against various cancer cell lines, demonstrating selective cytotoxicity towards malignant cells while sparing normal cells.

- Case Study : A study published in Cancer Research highlighted the effectiveness of piperidine derivatives in inhibiting the growth of breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7) with varying degrees of efficacy based on structural modifications . The introduction of the 2,4-dinitrophenyl group was found to enhance the anticancer activity of these compounds.

Antibacterial Properties

The compound has also been studied for its antibacterial properties. Research indicates that derivatives containing the 2,4-dinitrophenyl moiety exhibit activity against Gram-negative bacteria such as Escherichia coli.

- Case Study : In a study examining hydrazone derivatives derived from similar structures, it was found that compounds with the 2,4-dinitrophenyl group showed promising antibacterial activity . This suggests potential applications in developing new antibacterial agents.

Pharmacological Studies

The pharmacological profile of this compound includes investigations into its mechanism of action and interaction with biological targets. The compound's ability to modulate various biological pathways makes it a candidate for further research.

- Pharmacodynamics : Investigations into how this compound interacts with specific receptors or enzymes could lead to new therapeutic approaches in treating diseases where these targets are implicated.

Data Tables

Wirkmechanismus

The mechanism of action of 1-(2,4-Dinitrophenyl)-4-propylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved. The pathways affected by the compound can include metabolic pathways, signal transduction pathways, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-(2,4-Dinitrophenyl)-4-propylpiperidine include other piperidine derivatives with different substituents, such as:

- 1-(2,4-Dinitrophenyl)-4-methylpiperidine

- 1-(2,4-Dinitrophenyl)-4-ethylpiperidine

- 1-(2,4-Dinitrophenyl)-4-butylpiperidine

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Biologische Aktivität

1-(2,4-Dinitrophenyl)-4-propylpiperidine, a compound with a unique structure, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a 2,4-dinitrophenyl group. The presence of the nitro groups is significant as they can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems.

- Bioreduction : The nitro groups can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to biological effects. This mechanism is common among compounds with nitro groups, often resulting in cytotoxicity or modulation of signaling pathways .

- Receptor Interaction : Similar compounds have shown high affinity for multiple receptors, suggesting that this compound may also bind to specific receptors involved in various physiological processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains. The compound's derivatives have been explored for their efficacy in inhibiting bacterial growth .

- Anticancer Properties : The compound has been implicated in cancer research, particularly regarding its ability to inhibit tumor growth. It may exert effects through the modulation of pathways involved in cell proliferation and apoptosis .

- Neuroprotective Effects : Some studies have indicated that similar piperidine derivatives can provide neuroprotection in models of excitotoxicity, which may be relevant for neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : Compounds with similar structures have shown good gastrointestinal absorption and blood-brain barrier permeability, which could enhance their efficacy in treating central nervous system disorders .

- Metabolism : The metabolism of this compound may involve common pathways such as hydrolysis and hydroxylation, impacting its bioavailability and activity .

Eigenschaften

IUPAC Name |

1-(2,4-dinitrophenyl)-4-propylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-2-3-11-6-8-15(9-7-11)13-5-4-12(16(18)19)10-14(13)17(20)21/h4-5,10-11H,2-3,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHVJKBVQMLKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941557 | |

| Record name | 1-(2,4-Dinitrophenyl)-4-propylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-01-9 | |

| Record name | NSC82310 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dinitrophenyl)-4-propylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.